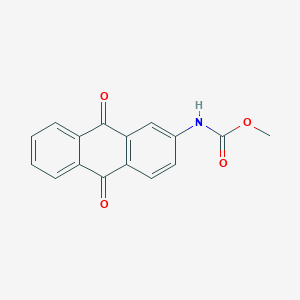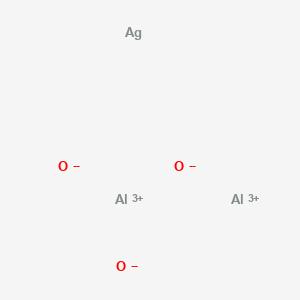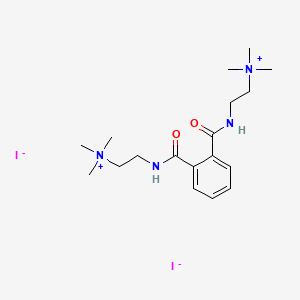
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process can be carried out under various conditions, including the use of solvents like chloroform or methanol . The reaction is usually performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industrial standards .
化学反応の分析
Types of Reactions
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
科学的研究の応用
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and antiseptics
作用機序
The mechanism of action of ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) involves its interaction with microbial cell membranes. The positively charged ammonium ions interact with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound .
類似化合物との比較
Similar Compounds
Cetyl trimethyl ammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
N-trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: Used in electrochemical applications.
Uniqueness
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific structure, which provides distinct physicochemical properties. Its ability to form stable complexes with various anions makes it particularly useful in specialized applications, such as phase transfer catalysis and antimicrobial formulations .
特性
| 62055-10-1 | |
分子式 |
C18H32I2N4O2 |
分子量 |
590.3 g/mol |
IUPAC名 |
trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-9-7-8-10-16(15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
InChIキー |
PSZJCUWXHSVCPW-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCNC(=O)C1=CC=CC=C1C(=O)NCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



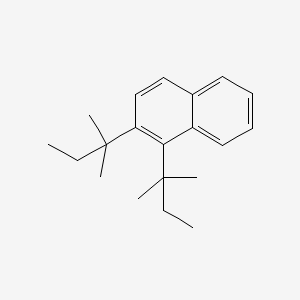
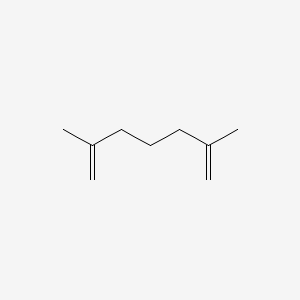


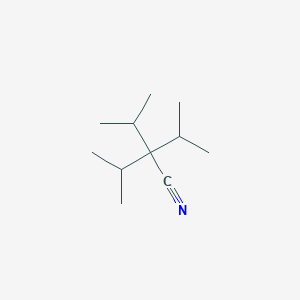

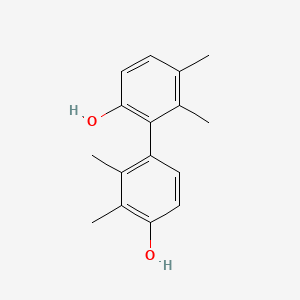

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
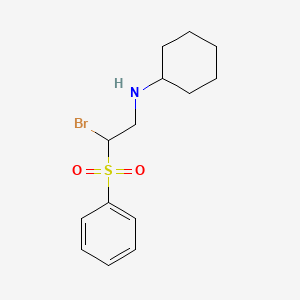
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
